molecular formula C13H18O3 B8597507 Ethyl 4-(4-methoxyphenyl)butanoate

Ethyl 4-(4-methoxyphenyl)butanoate

Cat. No. B8597507
M. Wt: 222.28 g/mol
InChI Key: XHHMQNRSMWYAGX-UHFFFAOYSA-N
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Patent
US07879843B2

Procedure details

After 4-(4-methoxyphenyl)butanoic acid (200 g) and then concentrated sulfuric acid (4 ml) were added to ethanol (400 ml), the resulting mixture was heated under reflux for 1 hour. About one-half of the solvent was distilled off under reduced pressure, and the residual reaction solution was poured into a saturated aqueous sodium hydrogencarbonate solution and extracted with ethyl acetate (1 L). The organic layer was washed with a saturated aqueous sodium chloride solution and dried over anhydrous magnesium sulfate. The solvent was distilled off under reduced pressure to obtain ethyl 4-(4-methoxyphenyl)butanoate quantitatively.
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:5][CH:4]=1.S(=O)(=O)(O)O.[CH2:20](O)[CH3:21]>>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([CH2:9][CH2:10][CH2:11][C:12]([O:14][CH2:20][CH3:21])=[O:13])=[CH:7][CH:8]=1

Inputs

Step One
Name
Quantity
200 g
Type
reactant
Smiles
COC1=CC=C(C=C1)CCCC(=O)O
Name
Quantity
4 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
DISTILLATION
Type
DISTILLATION
Details
About one-half of the solvent was distilled off under reduced pressure
ADDITION
Type
ADDITION
Details
the residual reaction solution was poured into a saturated aqueous sodium hydrogencarbonate solution
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (1 L)
WASH
Type
WASH
Details
The organic layer was washed with a saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)CCCC(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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